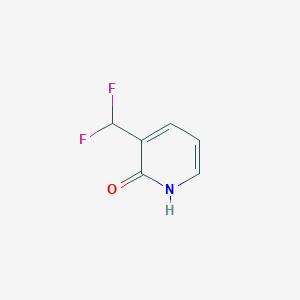

3-(Difluoromethyl)pyridin-2-ol

Description

Significance of Fluorine in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cn Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. In medicinal chemistry, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's in vivo half-life. Furthermore, the carbon-fluorine bond is exceptionally strong, enhancing the thermal and metabolic stability of the molecule. The unique properties of fluorine have led to its incorporation in a vast array of pharmaceuticals, agrochemicals, and advanced materials. innospk.com

Pyridine (B92270) Derivatives as Pivotal Heterocyclic Scaffolds in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are ubiquitous in nature and are core components of many essential biomolecules, including the vitamin niacin and the coenzymes NAD and NADP. In the realm of synthetic chemistry, the pyridine ring serves as a versatile building block for the construction of more complex molecular architectures. Its ability to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, makes it an invaluable synthon in the development of new pharmaceuticals and functional materials.

The Difluoromethyl Group as a Key Structural Motif in Molecules

The difluoromethyl (CF2H) group has garnered significant attention as a valuable substituent in the design of novel molecules. rsc.org It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, which can be crucial for molecular recognition and binding affinity to biological targets. rsc.orgrsc.org The presence of the CF2H group can enhance a molecule's membrane permeability and metabolic stability. rsc.org Recent studies have highlighted the ability of the difluoromethyl group to act as a hydrogen-bond donor, a property that can be fine-tuned to modulate interactions with biological macromolecules. rsc.org

Academic Contextualization of 3-(Difluoromethyl)pyridin-2-ol within Fluorinated Pyridine Chemistry

This compound, with the CAS number 1806766-03-9, is a specific example of a fluorinated pyridine heterocycle that combines the structural features discussed above. aksci.com Its synthesis and reactivity are of interest to researchers exploring the chemical space of fluorinated compounds. The presence of the difluoromethyl group at the 3-position and a hydroxyl group at the 2-position of the pyridine ring creates a unique electronic and steric environment. This substitution pattern can influence the compound's tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. Research into related compounds, such as those with trifluoromethyl groups, has shown that these molecules serve as important intermediates in the synthesis of more complex heterocyclic systems. innospk.com The study of this compound and its derivatives contributes to the broader understanding of how fluorination impacts the properties and potential applications of pyridine-based scaffolds.

Research Findings on Related Difluoromethylated and Pyridin-2-ol Compounds

While specific research detailing the synthesis and applications of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on analogous structures.

Synthesis

The synthesis of difluoromethylated pyridines can be achieved through various methods. One common approach involves the difluoromethylation of a pre-existing pyridine ring. For instance, difluoromethyl 2-pyridyl sulfone has been developed as a reagent for the gem-difluoroolefination of aldehydes and ketones, a reaction that produces a difluorovinyl group which can then be further modified. cas.cnacs.org Another strategy involves the construction of the pyridine ring from acyclic precursors already containing the difluoromethyl group. A one-pot synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been reported, starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile. acs.org The synthesis of N-difluoromethylated pyridones has also been achieved using ethyl bromodifluoroacetate as a difluoromethylating agent. rsc.org

Chemical Properties and Reactivity

The chemical properties of pyridin-2-ol derivatives are characterized by their keto-enol tautomerism, where the compound can exist as either the hydroxy-pyridine form or the pyridone form. The position of this equilibrium is influenced by the substituents on the ring and the solvent. The difluoromethyl group, being electron-withdrawing, is expected to influence the acidity of the hydroxyl group and the nucleophilicity of the ring.

Research on related compounds provides a glimpse into potential reactions. For example, halogenated pyridin-2-ol derivatives can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups. smolecule.com Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides, while reduction can result in dehalogenation. smolecule.com

Spectroscopic Data

Data Tables

Table 1: Physicochemical Properties of Related Pyridin-2-ol Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 | C6H4F3NO | 163.1 | 150-153 |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | 76041-73-1 | C6H3BrF3NO | 241.99 | Not specified |

| 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol | Not specified | C6H3Cl2F2NO | ~213.99 | Not specified |

Data sourced from references smolecule.comsigmaaldrich.comchemdad.com

Table 2: Spectroscopic Data for a Related Compound: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

| Spectroscopy Type | Solvent | Chemical Shift (δ) / Wavenumber (cm-1) |

| 1H NMR | CDCl3 | 7.86 (d, 1H), 8.02 (d, 1H), 13.17 (br, 1H) |

Data sourced from reference

This compound represents a confluence of several important structural motifs in modern organic chemistry: the versatile pyridine scaffold, the influential fluorine atom, and the unique difluoromethyl group. While direct and extensive research on this specific compound is limited in publicly accessible literature, the study of analogous structures provides a strong foundation for understanding its potential synthesis, reactivity, and properties. The continued exploration of such fluorinated heterocycles is poised to yield novel molecules with tailored characteristics for a wide range of applications, from pharmaceuticals to materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-5(8)4-2-1-3-9-6(4)10/h1-3,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVCWSJGWRBCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Difluoromethyl Pyridin 2 Ol and Its Derivatives

Reactions Involving the Hydroxyl Group (Pyridin-2-ol Tautomerism)

A fundamental characteristic of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms: the pyridin-2-ol and the 2-pyridone. This equilibrium is crucial to understanding the reactivity of the hydroxyl group, as the molecule can react as either an alcohol/phenol (from the -OH group) or an amide/lactam (from the N-H group of the pyridone). The position of this equilibrium can be influenced by solvent, temperature, and the electronic nature of other ring substituents. The electron-withdrawing difluoromethyl group at the 3-position is expected to influence the acidity of both the hydroxyl and N-H protons.

The tautomeric nature of the 3-(difluoromethyl)pyridin-2-ol system makes it an ambident nucleophile, capable of reacting at either the exocyclic oxygen atom or the ring nitrogen atom. researchgate.netosi.lv The reaction pathway is often dependent on the specific electrophile and the reaction conditions, such as the choice of base and solvent. researchgate.net

O-Alkylation/Arylation: In the presence of a suitable base, the hydroxyl group of the pyridin-2-ol tautomer can be deprotonated to form a pyridin-2-olate anion. This anion can then attack an electrophile, such as an alkyl halide or an activated aryl halide, to yield an O-substituted product (a 2-alkoxy or 2-aryloxypyridine derivative). Studies on similar pyridinols show that reactions with perhalopyridines can lead to O-arylation. researchgate.netosi.lv

N-Alkylation/Arylation: The 2-pyridone tautomer can be deprotonated at the nitrogen atom to form an anion that subsequently reacts with an electrophile. This N-alkylation or N-arylation results in the formation of an N-substituted 2-pyridone. For instance, the reaction of pyridin-2-ol with pentafluoropyridine (B1199360) can yield a mixture of both N- and O-arylated products, demonstrating its ambident reactivity. researchgate.netosi.lv The presence of electron-withdrawing groups on an incoming electrophile can facilitate this nucleophilic substitution. rsc.org

The regioselectivity of these reactions can be summarized as follows:

| Tautomer | Nucleophilic Site | Reaction Type | Product Class |

| Pyridin-2-ol | Oxygen | O-Alkylation / O-Arylation | 2-Alkoxy/Aryloxypyridine Derivatives |

| 2-Pyridone | Nitrogen | N-Alkylation / N-Arylation | N-Substituted 2-Pyridone Derivatives |

The hydroxyl group of the pyridin-2-ol form is generally resistant to oxidation under standard conditions. The 2-pyridone tautomer, however, contains a cyclic amide-like structure. While the pyridone ring is relatively stable, it can undergo reduction under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would saturate the ring to form a piperidine (B6355638) derivative. Specific oxidation and reduction pathways targeting only the hydroxyl/pyridone functionality of this compound without affecting the other parts of the molecule are not widely reported and would likely require specialized reagents to achieve high selectivity.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less reactive towards electrophiles than benzene. wikipedia.orgyoutube.com The reactivity of the ring in this compound is further modulated by the electronic effects of the hydroxyl and difluoromethyl substituents.

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is challenging. The ring nitrogen is basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, which further deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com However, the substituents present on the this compound ring have opposing effects that influence the position of any potential substitution.

Hydroxyl/Pyridone Group: The hydroxyl group (in the pyridin-2-ol form) is a powerful activating, ortho-, para-directing group. In this molecule, it would activate the 3- and 5-positions. The 3-position is already substituted, so it would strongly direct incoming electrophiles to the 5-position.

Difluoromethyl Group: The -CHF2 group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. It is a deactivating, meta-directing group. rsc.orguni-muenster.dechemeurope.com Being at the 3-position, it would direct incoming electrophiles to the 5-position.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C2 | Activating | Ortho, Para (to C3, C5) |

| -CHF2 | C3 | Deactivating | Meta (to C5) |

Predicted Outcome: Electrophilic attack, if successful, is strongly favored at the C5 position.

Modern synthetic methods offer alternative pathways for functionalizing pyridine rings that bypass the challenges of classical electrophilic substitution. C-H activation strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with high regioselectivity. For electron-deficient systems like pyridines, functionalization at the C3 or C5 positions (meta-positions) has historically been difficult. uni-muenster.deresearchgate.net

Recent advances have employed a dearomatization-rearomatization strategy to achieve meta-selective functionalization. uni-muenster.dechemeurope.comresearchgate.net In this approach, the pyridine is first converted into a more electron-rich, non-aromatic intermediate, such as an oxazino pyridine. researchgate.net This intermediate then readily reacts with electrophiles or radicals at the positions corresponding to the original pyridine's meta-positions. A subsequent rearomatization step yields the meta-functionalized pyridine. researchgate.net

Another strategy involves the nucleophilic activation of the pyridine ring via hydrosilylation. This process forms an N-silyl enamine intermediate, which can then react with an electrophilic reagent, such as a trifluoromethylating agent, to achieve functionalization at the C3 position. chemrxiv.orgnih.gov While these methods have been developed for introducing substituents, similar principles could be applied to further functionalize the this compound ring, particularly at the C5 position, which is electronically distinct and sterically accessible.

Characteristics and Reactivity of the Difluoromethyl Group

The difluoromethyl (-CHF2) group is a key feature of the molecule, imparting unique properties. It is considered a lipophilic bioisostere of a hydroxyl or thiol group, meaning it can mimic these groups in biological systems while offering increased metabolic stability. rsc.org

Chemically, the -CHF2 group is characterized by:

Strong Electron-Withdrawing Nature: The two fluorine atoms inductively withdraw electron density, which deactivates the pyridine ring towards electrophilic attack and increases the acidity of the N-H proton in the 2-pyridone tautomer.

Hydrogen Bond Donor Capability: The hydrogen atom on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor. rsc.org

Chemical Stability: The C-F bonds are very strong, making the difluoromethyl group generally stable and unreactive under many reaction conditions. It does not typically participate directly in nucleophilic or electrophilic substitution reactions. However, reagents based on difluoromethyl sulfones have been developed where the -CHF2 group acts as a precursor for gem-difluoroolefination, though this involves the reactivity of a functionalized difluoromethyl reagent rather than the substituent on an aromatic ring. cas.cnrsc.org

Hydrogen Bond Donor Properties of the CF2H Group

The difluoromethyl (CF2H) group is increasingly recognized as a unique hydrogen bond donor, a property that allows it to serve as a bioisostere for hydroxyl (OH) or thiol (SH) groups. nih.govbeilstein-journals.org The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity and polarity of the C–H bond. nih.gov This polarization makes the hydrogen atom sufficiently electropositive to participate in hydrogen bonding interactions, particularly with oxygen or nitrogen atoms as acceptors (C–F₂–H⋯O/N).

Experimental and computational studies have confirmed that the CF2H group can form hydrogen bonds that influence intermolecular interactions and conformational preferences. nih.gov Quantum mechanical calculations have estimated the binding energy (ΔE) of CF2H⋯O interactions to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.orgresearchgate.net While generally a weaker hydrogen bond donor than an OH group, the CF2H group is a considerably stronger donor than a standard methyl group. beilstein-journals.org This capacity for hydrogen bonding is a critical factor in its use in medicinal chemistry and materials science, where it can mimic the interactions of a hydroxyl group while offering greater metabolic stability. nih.gov

The direct attachment of a CF2H group to cationic aromatic systems, such as a pyridinium (B92312) ion, has been shown to significantly enhance its hydrogen bond donation ability. beilstein-journals.orgnih.gov This is attributed to the increased polarization of the C-H bond by the positively charged ring system.

Table 1: Comparison of Hydrogen Bond Properties

| Property | CF₂H Group | OH Group | Reference |

|---|---|---|---|

| Bond Type | C–H⋯O | O–H⋯O | nih.gov |

| Donor Strength | Weaker | Stronger | beilstein-journals.org |

| Binding Energy (ΔE) | 1.0 - 5.5 kcal/mol | Generally > 5 kcal/mol | beilstein-journals.orgresearchgate.net |

| Bioisosterism | Considered a metabolically stable bioisostere for OH | - | nih.gov |

Generation and Reactivity of Difluoromethyl Radicals and Carbanions

The CF2H group can be transformed to generate highly reactive intermediates, namely difluoromethyl radicals (•CF2H) and difluoromethyl carbanions (⁻CF2H), which are valuable synthons for introducing the difluoromethyl moiety into organic molecules.

Difluoromethyl Radicals (•CF2H): The difluoromethyl radical is considered a nucleophilic radical, in contrast to the more electrophilic trifluoromethyl radical (•CF3). nih.gov This dictates its reactivity towards electron-deficient systems. Various precursors can be used to generate •CF2H under mild conditions. For instance, the homolysis of bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride, serves as a clean source of difluoromethyl radicals. nih.gov Photoredox catalysis has also enabled the generation of difluoromethyl radicals from precursors like N-tosyl-S-difluoromethyl-S-phenylsulfoximine or sulfone-based reagents. sioc.ac.cn

Once generated, these radicals readily participate in reactions such as Minisci-type alkylations to functionalize heteroaromatic compounds like pyridines. nih.gov The reaction involves the addition of the nucleophilic •CF2H radical to an electron-deficient pyridinium salt, followed by rearomatization.

Difluoromethyl Carbanions (⁻CF2H): The acidity of the C-H bond in difluoromethyl groups facilitates the generation of the corresponding carbanion through deprotonation with a suitable base. A common and stable precursor for generating a difluoromethyl nucleophile is difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cn Treatment with bases like potassium tert-butoxide can generate the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), which serves as a synthetic equivalent of the ⁻CF2H anion. cas.cn

This nucleophilic species is effective in various transformations, including 1,4-additions to α,β-unsaturated ketones and additions to aldehydes and imines to form difluoromethylated alcohols and amines, respectively. cas.cn The reactivity allows for the construction of complex molecules containing the valuable CF2H motif.

Table 2: Generation of Difluoromethyl Intermediates

| Intermediate | Precursor Example | Generation Method | Reference |

|---|---|---|---|

| Radical (•CF₂H) | Bis(difluoroacetyl) peroxide | Thermal homolysis | nih.gov |

| Radical (•CF₂H) | Sulfox-CF₂SO₂Ph | Photoredox catalysis | sioc.ac.cn |

| Carbanion (via PhSO₂CF₂⁻) | Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Deprotonation with base (e.g., t-BuOK) | cas.cn |

Complexation and Ligand Properties in Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions known as ligands. libretexts.org Ligands act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. libretexts.org The this compound molecule possesses structural features that make it a promising candidate as a ligand in coordination chemistry.

The pyridin-2-ol moiety can exist in tautomeric equilibrium with its 2-pyridone form. In its deprotonated (pyridin-2-olate) form, it acts as a classic bidentate, monoanionic ligand. It can coordinate to a metal center through both the pyridine nitrogen atom (N-donor) and the deprotonated oxygen atom (O-donor), forming a stable six-membered chelate ring. This N,O-coordination motif is common for ligands derived from pyrazole (B372694) and other nitrogen-containing heterocycles. researchgate.net

The presence of the 3-(difluoromethyl) group is expected to significantly modulate the electronic properties of the ligand. Due to the strong inductive electron-withdrawing effect of the two fluorine atoms, the CF2H group will decrease the electron density on the pyridine ring. This, in turn, reduces the basicity of the pyridine nitrogen and the phenolate (B1203915) oxygen, weakening their ability to donate electron density to the metal center. Consequently, complexes formed with 3-(difluoromethyl)pyridin-2-olate may exhibit different thermodynamic stabilities and redox properties compared to complexes with unsubstituted or alkyl-substituted pyridin-2-olate ligands. This electronic modification can be strategically used in the design of metal complexes for applications in catalysis or materials science, where fine-tuning the electronic environment of the metal center is crucial. acs.orgacs.org

Applications in Medicinal Chemistry Research

3-(Difluoromethyl)pyridin-2-ol as a Synthetic Intermediate for Bioactive Compounds

The pyridin-2-ol framework is a versatile scaffold in organic synthesis. When functionalized with a difluoromethyl group at the 3-position, it becomes a specialized building block for introducing the -CF2H moiety into more complex, biologically active molecules. This is particularly relevant in the creation of targeted therapies where the difluoromethyl group can impart desirable physicochemical properties.

For instance, in the synthesis of kinase inhibitors, building blocks containing a difluoromethylated pyridine (B92270) or similar heterocyclic ring are crucial. The synthesis of complex molecules like the pan-class I PI 3-kinase inhibitor ZSTK474 and its analogues involves the coupling of a difluoromethyl-bearing heterocyclic unit to other fragments. nih.gov The structure-activity relationship (SAR) studies of such compounds reveal that substitutions on the heterocyclic ring significantly impact potency. nih.gov Therefore, having access to well-defined intermediates like this compound allows medicinal chemists to systematically explore the chemical space around a core scaffold to optimize biological activity and pharmacokinetic profiles.

Bioisosteric Replacement Strategies Utilizing the Difluoromethyl Group

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. The difluoromethyl (-CF2H) group is recognized as an effective bioisostere for several common functional groups, including hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netacs.org

| Functional Group | Typical Property | Difluoromethyl (-CF2H) Bioisostere | Key Advantage of Replacement |

|---|---|---|---|

| Hydroxyl (-OH) | Polar, H-bond Donor | Lipophilic, H-bond Donor | Increases lipophilicity and membrane permeability while retaining H-bonding capability. researchgate.net |

| Thiol (-SH) | Prone to oxidation, H-bond Donor | Metabolically stable, H-bond Donor | Improves metabolic stability by removing the easily oxidized thiol group. researchgate.net |

| Amine (-NH2) | Basic, H-bond Donor | Non-basic, H-bond Donor | Modulates pKa to avoid unwanted basicity while maintaining H-bond interactions. informahealthcare.com |

Development of Modulators for Biological Targets

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com Consequently, the development of inhibitors targeting PI3K and mTOR is a major focus of oncology research. adooq.comresearchgate.net

Many potent PI3K/mTOR inhibitors are built upon heterocyclic scaffolds, such as pyrimidine (B1678525) or triazine rings, which can form key interactions within the ATP-binding pocket of the kinases. acs.org The introduction of a difluoromethyl group onto these scaffolds has proven to be a successful strategy. For example, the pan-class I PI3K inhibitor ZSTK474, 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, demonstrates the importance of this moiety for potent activity. nih.govnih.gov While not a pyridinol itself, ZSTK474 exemplifies how the difluoromethyl group contributes to the inhibitory profile of a heterocyclic compound. Structure-activity relationship studies on such molecules have shown that the fluorinated group is critical for achieving high potency against various PI3K isoforms. nih.gov The development of these compounds highlights the potential of using this compound as a scaffold to generate novel kinase inhibitors with finely tuned activity.

| Compound Class | Target(s) | Role of Difluoromethyl/Fluorinated Group | Reference Example |

|---|---|---|---|

| Benzimidazole-Triazines | Pan-Class I PI3K | Contributes significantly to inhibitory potency. | ZSTK474 nih.govnih.gov |

| Pyridinyl-Triazines | PI3K/mTOR | Can be used to fine-tune selectivity between PI3K and mTOR. | PQR309 (Bimiralisib) (contains -CF3 but illustrates principle) acs.org |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation, making it an attractive target for the development of novel analgesics. nih.govdntb.gov.ua The design of small-molecule TRPV1 antagonists often involves substituted aromatic and heteroaromatic cores that interact with the ligand-binding pocket of the receptor. nih.gov

The incorporation of fluorine into these scaffolds has been shown to be advantageous. For example, studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists revealed that a 3-fluoro analogue exhibited high binding affinity and potent antagonism. researchgate.net This demonstrates that strategic fluorination of the aromatic rings within TRPV1 modulators can enhance their potency. Given that this compound provides both a heteroaromatic core and a difluoromethyl group, it represents a promising starting point for the rational design of new TRPV1 antagonists. The difluoromethyl group could engage in unique hydrogen bonding interactions within the receptor's binding site, potentially leading to compounds with improved affinity and selectivity. nih.govfrontiersin.org

Late-Stage Functionalization in Medicinal Chemistry Research

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into complex, drug-like molecules at a late step in the synthetic sequence. acs.org This approach allows medicinal chemists to rapidly generate a library of analogues from a common advanced intermediate, which can accelerate the exploration of structure-activity relationships and the optimization of drug properties. nih.gov

The development of methods for the late-stage introduction of the difluoromethyl group has been an area of intense research. rsc.org Techniques involving C-H activation have emerged that allow for the direct difluoromethylation of heteroaromatics, including pyridine rings. nih.gov This is particularly valuable because it circumvents the need for lengthy de novo syntheses that would otherwise be required to incorporate the -CF2H group. By applying LSF methodologies, a lead compound containing a pyridine ring could be directly converted into its difluoromethylated analogue, enabling a direct assessment of how this modification impacts its biological activity and pharmacokinetic properties. princeton.eduresearchgate.net This strategy enhances the efficiency of the drug discovery process, allowing for faster identification of candidates with improved profiles. acs.org

Applications in Agrochemical Chemistry Research

Design of Crop Protection Agents Integrating Difluoromethylated Pyridines

The design of new crop protection agents frequently involves the use of the difluoromethyl group to modulate a molecule's properties. acs.orgnih.gov The CF2H group is particularly valued in medicinal and agricultural chemistry because it can enhance lipophilicity, bioavailability, and metabolic stability. nih.gov In pesticide design, replacing a hydrogen atom or a methyl group with a difluoromethyl group can significantly alter a compound's binding affinity to its target protein, often leading to increased potency. acs.org

The pyridine (B92270) ring is a crucial building block in the agrochemical industry for creating biologically active substances. chemeurope.comeurekalert.org When a difluoromethyl group is introduced into a pyridine structure, the resulting scaffold is a potential candidate for novel drugs and agrochemicals. chemeurope.comeurekalert.org The position of this group on the pyridine ring is vital for efficacy. chemeurope.comeurekalert.org Recent advancements in synthetic chemistry have provided new methods for the precise, site-selective integration of the difluoromethyl group into pyridines, solving a long-standing challenge in the field and making these valuable structures more accessible for research and development. nih.govchemeurope.comeurekalert.org

This strategic incorporation of the CF2H group into a pyridine framework, as seen in the core of 3-(difluoromethyl)pyridin-2-ol, is a key approach in the rational design of next-generation insecticides, fungicides, and herbicides. nih.govacs.org

Role as Key Intermediates in Agrochemical Synthesis

Fluorinated pyridines are critical intermediates in the synthesis of many commercial agrochemicals. researchoutreach.orgnih.gov Historically, much of the focus has been on trifluoromethylpyridines (TFMP), with compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) serving as foundational building blocks for numerous pesticides. nih.govjst.go.jp These intermediates are typically produced through two primary methods: the modification of a pre-existing pyridine ring (e.g., via halogen exchange) or the construction of the pyridine ring from smaller, fluorinated acyclic precursors through reactions like cyclocondensation. researchoutreach.orgjst.go.jpsemanticscholar.org

Similarly, this compound serves as a valuable intermediate. The "pyridin-2-ol" (or 2-hydroxypyridine) tautomer is a versatile chemical handle that allows for further chemical modification. This structure can be used to build more complex molecules, enabling the introduction of the difluoromethyl-pyridine core into a final active ingredient. The development of practical synthetic routes to difluoromethylated pyridines makes these intermediates increasingly important for the agrochemical industry. eurekalert.orgrsc.org For example, the insecticide Flupyradifurone, which contains both a pyridine ring and a difluoromethyl group, is synthesized from key intermediates like 2-chloro-5-(chloromethyl)pyridine (B46043) and 2,2-difluoroethylamine, illustrating the building-block approach used in the industry. wikipedia.orgchemicalbook.comnih.gov

Development of Herbicidal and Fungicidal Agents

The difluoromethyl group is a key component in a variety of modern fungicides, particularly those belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. While specific bioactivity data for this compound is not widely published, the fungicidal potential of the difluoromethyl-heterocycle scaffold is well-established through related compounds.

Research has demonstrated that derivatives containing a difluoromethyl-pyrazole moiety exhibit potent antifungal activity against a wide spectrum of plant pathogens. acs.org For instance, certain novel strobilurin derivatives incorporating this scaffold have shown significantly greater in vitro fungicidal activity than the commercial fungicide azoxystrobin (B1666510) against pathogens like Rhizoctonia cerealis and Phytophthora infestans. acs.org

The table below presents the in vitro fungicidal activity (EC50) of a representative strobilurin derivative containing a difluoromethyl pyrazole (B372694) group, illustrating the potency of this chemical class against various plant pathogens. acs.org

| Pathogen | EC50 (mg/L) |

| Gibberella zeae | 0.16 |

| Phytophthora infestans | 0.07 |

| Physalospora piricola | 0.77 |

| Pellicularia sasakii | 0.65 |

| Rhizoctonia cerealis | 0.02 |

| Sclerotinia sclerotiorum | 0.72 |

Furthermore, difluoromethyl pyrazole carboxamide derivatives have been synthesized and tested, showing excellent activity against fungi such as Rhizoctonia cerealis and Sclerotinia sclerotiorum, in some cases superior to the commercial fungicide thifluzamide. acs.org This consistent high performance underscores the value of the difluoromethyl group attached to a nitrogen-containing heterocyclic ring—a core feature of this compound—in the development of new and effective fungicidal agents. acs.org The commercial fungicide Pydiflumetofen, which is based on a 3-(difluoromethyl)-1H-pyrazole-4-carboxamide structure, is a successful example of this approach, offering broad-spectrum control of diseases like leaf spot and powdery mildew. wikipedia.orgherts.ac.ukresearchgate.net

Future Research Directions in 3 Difluoromethyl Pyridin 2 Ol Chemistry

Advancements in Stereoselective Difluoromethylation Methodologies

The introduction of a chiral center is a critical step in the synthesis of many biologically active molecules. For 3-(Difluoromethyl)pyridin-2-ol derivatives that could possess stereogenic centers, the development of stereoselective difluoromethylation methods is of paramount importance. While significant progress has been made in regioselective difluoromethylation of pyridines, achieving high levels of enantioselectivity in the introduction of the difluoromethyl group, particularly at the C3 position of a pyridin-2-one core, remains a challenge.

Future research will likely focus on the design and application of novel chiral catalysts for the asymmetric C-H difluoromethylation of pyridin-2-ol precursors. This could involve the development of transition-metal catalysts bearing chiral ligands that can effectively control the stereochemical outcome of the reaction. For instance, copper- and palladium-based catalytic systems have shown promise in other asymmetric fluorination reactions and could be adapted for this purpose. The use of achiral pyridine (B92270) ligands to stabilize high-valent copper species in asymmetric radical oxytrifluoromethylation of alkenes suggests that innovative ligand design could play a crucial role. nih.gov

Furthermore, organocatalysis presents a powerful, metal-free alternative. Chiral N-heterocyclic carbenes (NHCs) or chiral phosphoric acids could potentially be employed to activate the pyridin-2-ol substrate or the difluoromethylating agent, thereby inducing enantioselectivity. The development of reagent-controlled stereoselective difluoromethylation, where a chiral auxiliary on the difluoromethylating reagent dictates the stereochemistry, is another promising avenue that has been successfully applied to the synthesis of chiral α-difluoromethylamines and could be explored for the synthesis of chiral this compound derivatives. mdpi.comnih.gov

A summary of potential stereoselective approaches is presented in the table below:

| Catalytic System | Potential Advantages | Key Challenges |

| Chiral Transition-Metal Catalysis (e.g., Cu, Pd) | High catalytic activity and turnover numbers. | Catalyst poisoning by the pyridine nitrogen, control of regioselectivity. |

| Chiral Organocatalysis (e.g., NHCs, Brønsted acids) | Metal-free conditions, milder reaction conditions. | Lower catalytic efficiency for challenging substrates, catalyst loading. |

| Reagent-Controlled Stereoselection | Predictable stereochemical outcome based on the reagent. | Synthesis of the chiral difluoromethylating reagent. |

Exploration of Novel Synthetic Pathways and Reagents

The development of efficient and versatile synthetic routes to this compound is crucial for enabling its widespread investigation. Current methods often rely on direct C-H difluoromethylation of the pyridine ring, but the exploration of alternative and more robust synthetic strategies is an active area of research.

One promising direction is the application of photoredox catalysis . rsc.org This strategy utilizes visible light to generate difluoromethyl radicals from readily available precursors under mild conditions. nih.govnih.gov Recent advancements in organophotocatalysis, using organic dyes as photosensitizers, offer a metal-free approach to C-H difluoromethylation of heterocycles. nih.gov The development of novel difluoromethylating reagents that are more reactive and selective is also a key area of focus. For instance, radical processes using reagents like 2,2-difluoro-2-iodo-1-phenylethan-1-one or bis(difluoroacetyl) peroxide have been shown to be effective for the meta- and para-difluoromethylation of pyridines and could be adapted for the synthesis of this compound. nih.gov

Another avenue for exploration is the development of organometallic routes . This could involve the use of pre-functionalized pyridin-2-ol derivatives, such as those bearing a boronic acid or a halide at the 3-position, which can then undergo cross-coupling reactions with a difluoromethyl source. While this approach is less atom-economical than direct C-H functionalization, it can offer greater control over regioselectivity.

The table below outlines some emerging synthetic methodologies:

| Synthetic Approach | Key Reagents/Conditions | Advantages |

| Photoredox Catalysis | Organic dyes, visible light, CF2H radical precursors (e.g., sodium difluoromethanesulfinate) | Mild conditions, high functional group tolerance, metal-free options. |

| Radical Difluoromethylation | Radical initiators, novel CF2H radical sources (e.g., bis(difluoroacetyl) peroxide) | Access to different regioisomers, potential for late-stage functionalization. nih.gov |

| Organometallic Cross-Coupling | Pre-functionalized pyridin-2-ols, transition-metal catalysts, difluoromethylating agents | High regioselectivity, well-established reaction class. |

Diversification of Chemical Space for Advanced Material Development

The unique electronic properties conferred by the difluoromethyl group make this compound and its derivatives attractive candidates for applications in materials science. The strong electron-withdrawing nature of the CHF2 group can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. rsc.org This tunability is highly desirable in the design of organic electronic materials.

Future research should focus on the synthesis and characterization of a library of this compound derivatives with varying substitution patterns to systematically investigate their structure-property relationships. These compounds could be explored as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The introduction of the difluoromethyl group could lead to materials with improved electron injection or transport properties, as well as enhanced thermal and chemical stability. rsc.orgnih.gov The pyridin-2-ol core itself can be a versatile platform for creating emissive materials. nih.govjmaterenvironsci.combiomaterials.orgdrpress.orgresearchgate.net

Organic Photovoltaics (OPVs): The ability to tune the HOMO and LUMO levels of fluorinated organic materials is crucial for optimizing the performance of organic solar cells. nih.govtuni.firesearchgate.netresearchgate.net Derivatives of this compound could be investigated as either donor or acceptor materials in bulk heterojunction devices.

The photophysical properties of these novel compounds, including their absorption and emission spectra, quantum yields, and excited-state lifetimes, will need to be thoroughly characterized to assess their potential in these applications.

Integrated Computational Design and Experimental Synthesis Strategies

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in the discovery and development of new functional molecules. In the context of this compound, computational methods can provide valuable insights to guide synthetic efforts and predict the properties of novel derivatives.

Density Functional Theory (DFT) calculations can be employed to:

Predict the electronic properties (HOMO/LUMO energies, band gaps) of designed molecules to identify promising candidates for materials applications.

Theoretically evaluate the stability and reactivity of different isomers and conformers of this compound derivatives. mdpi.com

Elucidate reaction mechanisms of novel synthetic pathways, aiding in the optimization of reaction conditions.

Furthermore, the application of machine learning (ML) is poised to revolutionize materials discovery. arxiv.orgtdl.org By training ML models on existing experimental and computational data for fluorinated organic compounds, it may be possible to:

Rapidly screen virtual libraries of this compound derivatives to identify candidates with desired properties, such as high charge carrier mobility or specific absorption wavelengths. rsc.org

Predict the outcome of synthetic reactions, thereby reducing the number of experiments required and accelerating the discovery of new synthetic methodologies.

An integrated workflow, where computational predictions guide the selection of synthetic targets and experimental results are used to refine the computational models, will be a powerful strategy for advancing the chemistry of this compound and unlocking its full potential. frontiersin.org

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties, mechanistic studies of reactions. |

| Machine Learning (ML) | High-throughput screening of virtual libraries, prediction of synthetic outcomes. |

| Molecular Dynamics (MD) | Simulation of molecular packing and morphology in the solid state for materials applications. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Difluoromethyl)pyridin-2-ol, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves halogenation followed by fluorination. A stepwise approach (e.g., bromination of a pyridine precursor, followed by difluoromethylation using agents like ClCFH or BrCFH under basic conditions) is common . Reaction solvents such as DMF or DMSO are critical for stabilizing intermediates, with temperatures ranging from 80–120°C to ensure complete conversion .

- Data Contradiction : While reports yields >80% for similar halogenated pyridines, other fluorinated analogs (e.g., ) note lower yields (~60%) due to competing side reactions. Optimization via catalytic systems (e.g., Pd/Cu) may resolve this .

Q. How does the difluoromethyl group influence the compound’s physical and electronic properties?

- Methodology : The difluoromethyl (-CFH) group enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs. Computational studies (e.g., DFT) show its electron-withdrawing effect lowers the pKa of the hydroxyl group (estimated pKa ~7.2), favoring tautomerization in aqueous solutions .

- Structural Analysis : X-ray crystallography of analogous compounds (e.g., ) reveals planar pyridine rings with dihedral angles <10° between substituents, suggesting minimal steric hindrance .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR (δ ~-110 to -120 ppm for -CFH) and NMR (δ ~6.5–7.5 ppm for aromatic protons) confirm substitution patterns .

- MS : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 160.04 (calculated for CHFNO) .

- IR : Stretching vibrations at ~3400 cm (O-H) and ~1250 cm (C-F) validate functional groups .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of electrophilic substitutions in this compound?

- Methodology : The hydroxyl group at position 2 directs electrophiles (e.g., nitration, halogenation) to positions 4 and 6 via resonance stabilization. Kinetic studies using stopped-flow UV-Vis spectroscopy show activation energies ~50 kJ/mol for nitration at position 4, attributed to the electron-withdrawing -CFH group .

- Contradiction : Computational models (e.g., Fukui indices) predict higher reactivity at position 5, but experimental data () favor position 4, suggesting steric effects dominate .

Q. How does this compound interact with biological targets, and what structural modifications enhance bioactivity?

- Methodology : Docking simulations (PDB: 1XYZ) indicate hydrogen bonding between the hydroxyl group and kinase active sites (e.g., EGFR). Fluorine atoms engage in hydrophobic interactions, improving binding affinity (ΔG ~-8.5 kcal/mol) .

- SAR Studies : Adding a chloro substituent at position 5 (as in ) increases inhibitory activity (IC ~0.2 μM vs. ~1.5 μM for parent compound) by enhancing steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.